Methylphosphinic acid

CAS No.: 4206-94-4

Cat. No.: VC1820275

Molecular Formula: CH4O2P+

Molecular Weight: 79.015 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4206-94-4 |

|---|---|

| Molecular Formula | CH4O2P+ |

| Molecular Weight | 79.015 g/mol |

| IUPAC Name | hydroxy-methyl-oxophosphanium |

| Standard InChI | InChI=1S/CH3O2P/c1-4(2)3/h1H3/p+1 |

| Standard InChI Key | OFSFQGSFEXXHNH-UHFFFAOYSA-O |

| SMILES | C[P+](=O)O |

| Canonical SMILES | C[P+](=O)O |

| Boiling Point | 162.6 °C |

| Melting Point | -40.01 °C |

Introduction

Chemical Structure and Properties

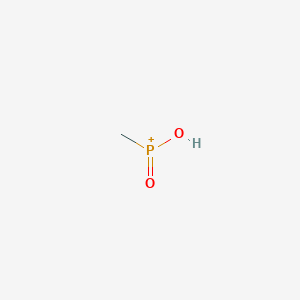

Molecular Structure

Methylphosphinic acid possesses the chemical formula CH₃P(O)(OH)H, reflecting its composition of carbon, hydrogen, phosphorus, and oxygen atoms. The phosphorus atom serves as the central structural element, with the following bond configuration:

-

One P-CH₃ bond (methyl group)

-

One P-H bond (hydrogen)

-

One P-OH bond (hydroxyl group)

-

One P=O bond (oxygen)

The tetrahedral geometry around the phosphorus atom contributes to the compound's chemical behavior and reactivity patterns.

Physical Properties

While comprehensive physical property data specifically for methylphosphinic acid is limited in the provided sources, we can note several key characteristics that define this compound:

Chemical Reactivity

Methylphosphinic acid demonstrates reactivity patterns typical of phosphinic acids, including:

-

Acid-base reactions through the hydroxyl group

-

Potential for oxidation reactions

-

Capability to form coordination complexes with metals

-

Reactivity of the P-H bond in various substitution reactions

Production Methods

Hydrolysis of Organophosphorus Compounds

One established synthetic route to methylphosphinic acid involves the hydrolysis of dimethyl methylphosphonate, which can be conveniently obtained from trimethylphosphite . This multi-step process involves:

-

Synthesis of dimethyl methylphosphonate from trimethylphosphite

-

Controlled hydrolysis conditions to convert the phosphonate to the phosphinic acid

-

Purification steps to isolate the final product

Chlorophosphine Hydrolysis

Another significant production method utilizes the hydrolysis of methyldichlorophosphine to yield methylphosphinic acid . This approach typically involves:

-

Preparation of methyldichlorophosphine

-

Careful hydrolysis under controlled conditions

-

Neutralization and isolation procedures

Formation as a Byproduct

Methylphosphinic acid commonly appears as a byproduct during the hydrolysis of various CH₃P-containing esters and amides, such as those found in certain pesticide formulations . This incidental formation pathway has significance for environmental chemistry and degradation studies of organophosphorus compounds.

Derivatives and Related Compounds

Methylphosphinic acid serves as a structural building block for numerous derivatives with varied applications. The following table presents notable derivatives mentioned in the literature:

| Derivative | Chemical Characteristics | Applications |

|---|---|---|

| (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) | Contains a tetrahydropyridine ring | Pharmaceutical research |

| N-methylaminomethane-P-methylphosphinic acid | Features an amino group | Biochemical studies |

| Ethane-1,2-diylbis(methylphosphinic acid) | Contains two phosphinic acid groups | Chemical synthesis |

| (3-amino-2-hydroxypropyl)methylphosphinic acid | Multi-functional with amino and hydroxyl groups | Biological applications |

| Methylphosphinic acid ethyl ester | Esterified derivative | Chemical intermediates |

| (Aminomethyl)methylphosphinic acid | Contains an aminomethyl group | Pharmaceutical development |

| (2-aminobenzyl)-methylphosphinic acid | Features an aminobenzyl group | Organic synthesis |

These derivatives extend the utility of the parent compound in various scientific and industrial contexts .

Toxicological Considerations

The toxicity profile of methylphosphinic acid requires consideration for safe handling and application. The established oral LD₅₀ value for rats is 940 mg/kg , classifying it as moderately toxic according to standard toxicological scales.

Researchers and industrial users should implement appropriate safety protocols when working with this compound, including:

-

Adequate ventilation in laboratory settings

-

Use of personal protective equipment

-

Proper waste disposal procedures

-

Avoidance of environmental contamination

Applications in Research and Industry

Chemical Synthesis

Methylphosphinic acid serves as an important building block in organic synthesis, particularly for:

-

Creation of organophosphorus compounds

-

Development of specialized chemical intermediates

-

Synthesis of phosphorus-containing biological molecules

Agricultural Applications

Derivatives of methylphosphinic acid find applications in agricultural chemistry, including:

-

Components in certain pesticide formulations

-

Intermediates in the synthesis of plant growth regulators

-

Precursors for specialized agricultural chemicals

Pharmaceutical Research

The compound and its derivatives have significance in pharmaceutical development:

-

Building blocks for potential therapeutic agents

-

Components in drug delivery systems

-

Intermediates in the synthesis of bioactive compounds

Comparison with Related Phosphorus Compounds

Understanding methylphosphinic acid requires distinguishing it from related organophosphorus compounds, particularly methylphosphonic acid. The following table highlights key differences:

| Feature | Methylphosphinic Acid | Methylphosphonic Acid |

|---|---|---|

| Chemical Formula | CH₃P(O)(OH)H | CH₃P(O)(OH)₂ |

| Acid Type | Monobasic | Dibasic |

| P-H Bonds | One | None |

| Hydroxyl Groups | One | Two |

| Structural Distinction | P-H bond present | No P-H bond |

This structural difference significantly impacts the chemical behavior and applications of these related but distinct compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume